![molecular formula C10H17NO3 B178305 tert-ブチル 7-オキサ-3-アザビシクロ[4.1.0]ヘプタン-3-カルボン酸エステル CAS No. 161157-50-2](/img/structure/B178305.png)
tert-ブチル 7-オキサ-3-アザビシクロ[4.1.0]ヘプタン-3-カルボン酸エステル
概要
説明
“tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It has an average mass of 199.247 Da and a monoisotopic mass of 199.120850 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 272.5±23.0 °C at 760 mmHg, and a flash point of 118.6±22.6 °C . It also has a molar refractivity of 51.1±0.3 cm3, a polar surface area of 42 Å2, and a polarizability of 20.3±0.5 10-24 cm3 .科学的研究の応用
トランス-β-アミノアルコールの合成
この化合物は、トランス-β-アミノアルコールの合成に使用されます . このプロセスには、さまざまな反応条件下で、1-tert-ブトキシカルボニル-3,4-エポキシピペリジンとさまざまなタイプのアミン求核剤との開環付加反応が含まれます .
反応性と位置選択性の研究
この化合物は、開環付加反応の反応性と位置選択性を研究するために使用されます . この研究は、さまざまな条件下でのこれらの反応の挙動を理解するために重要です。
生物活性化合物の合成
この化合物から合成できる置換ピペリジンは、抗生物質を示す天然および合成製品に見られます 、抗精神病薬 、鎮痛剤 、β-セクレターゼ阻害
Safety and Hazards
The compound is classified as a combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
特性
IUPAC Name |
tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWHAJQEZIIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161157-50-2 | |
| Record name | tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate in the synthesis of the ERR1 inhibitor?
A1: tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a crucial starting material in the multi-step synthesis of (Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione, a potent ERR1 inhibitor []. The synthesis involves a regioselective epoxide ring-opening reaction catalyzed by magnesium perchlorate. This reaction with thiazolidine-2,4-dione leads to the formation of a diastereomeric mixture, which undergoes further modifications to ultimately yield the desired ERR1 inhibitor.
Q2: Are there any alternative synthetic routes to the ERR1 inhibitor that do not utilize tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate?
A2: The provided research article [] focuses specifically on the synthesis utilizing tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and does not delve into alternative synthetic routes. Further research and exploration of the literature would be necessary to determine if other synthetic pathways exist for this particular ERR1 inhibitor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


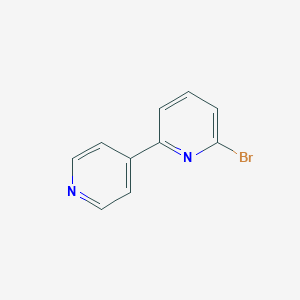

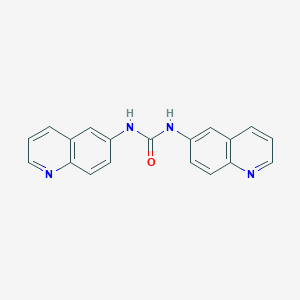
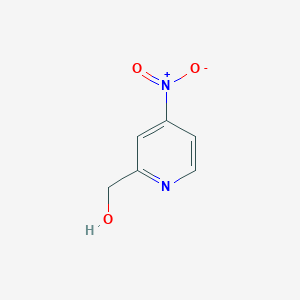
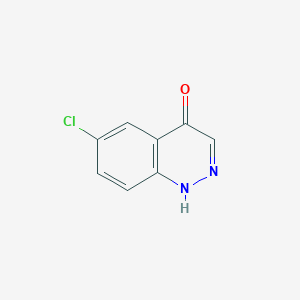
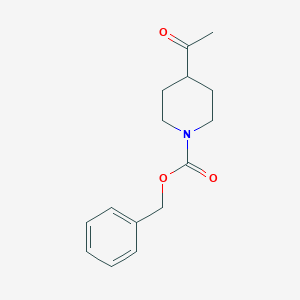
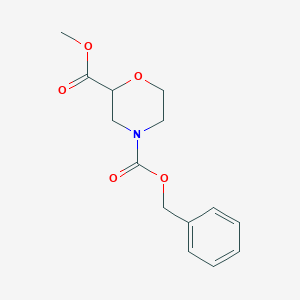

![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)

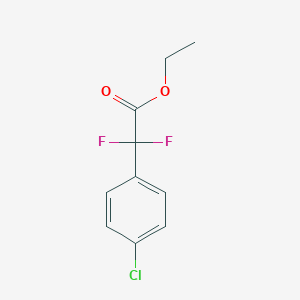
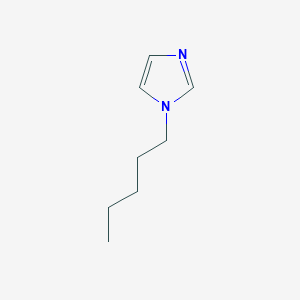
![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)